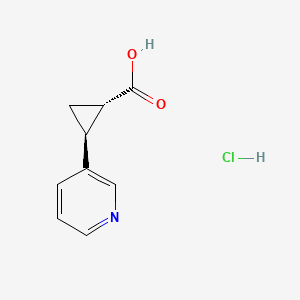

(1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride

Description

The compound “(1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride” (CAS: 1620644-49-6) is a cyclopropane derivative featuring a pyridin-3-yl substituent and a carboxylic acid group, stabilized as a hydrochloride salt. Its molecular formula is C₉H₉NO₂·HCl, with a molecular weight of 163.17 g/mol (excluding HCl contribution; full molecular weight data is unspecified in evidence) . The compound is stored under dry, sealed conditions at room temperature and is utilized in industrial and research settings, as indicated by its availability through global suppliers like Degussa AG .

Properties

IUPAC Name |

(1S,2S)-2-pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c11-9(12)8-4-7(8)6-2-1-3-10-5-6;/h1-3,5,7-8H,4H2,(H,11,12);1H/t7-,8+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFDAIBMARWIIE-WLYNEOFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CN=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1C(=O)O)C2=CN=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid; hydrochloride (CAS No. 1620644-49-6) is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

- Molecular Formula : C₉H₉ClN₀₂

- Molecular Weight : 199.63 g/mol

- Structure : The compound features a cyclopropane ring substituted with a pyridine moiety and a carboxylic acid group, contributing to its unique biological profile.

Research indicates that (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid; hydrochloride may influence various biological pathways:

- Ethylene Biosynthesis Inhibition : Similar to other cyclopropane carboxylic acids, this compound has been studied for its role in inhibiting ethylene biosynthesis in plants. Ethylene is a key hormone in plant growth and development, and its regulation can affect fruit ripening and senescence processes. The compound's structural similarity to 1-aminocyclopropane-1-carboxylic acid (ACC) suggests it may act as an inhibitor of the enzyme ACC oxidase (ACO), which is crucial in ethylene production .

In Silico Studies

Molecular docking studies have demonstrated that (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid exhibits significant binding affinity to the ACO enzyme from Arabidopsis thaliana. The binding free energies () calculated for various derivatives indicate that this compound has comparable efficacy to known inhibitors like methylcyclopropane .

| Compound | Binding Free Energy (kcal/mol) | Binding Constant (Kb) (M⁻¹) |

|---|---|---|

| (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid | -6.2 | 3.53 × 10⁴ |

| Methylcyclopropane | -3.1 | 0.188 × 10³ |

| Pyrazinoic acid | -5.3 | 7.61 × 10³ |

Pharmacological Studies

In vivo studies have yet to be widely reported; however, preliminary findings suggest potential applications in agriculture for enhancing crop quality and shelf life by modulating ethylene production .

Case Study 1: Ethylene Inhibition in Fruit Ripening

A study investigated the effects of various cyclopropane derivatives on fruit ripening processes. It was found that treatment with (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid significantly delayed ripening in peaches by inhibiting ethylene production. This effect was measured by assessing changes in fruit firmness and color over time .

Case Study 2: Molecular Docking Analysis

A comparative molecular docking analysis was conducted to evaluate the binding affinity of various cyclopropanecarboxylic acids to the ACO enzyme. The results indicated that the pyridine-substituted derivative showed a higher binding affinity than several traditional inhibitors, suggesting potential as a lead compound for further development .

Scientific Research Applications

Medicinal Chemistry

(1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid; hydrochloride has shown promise in drug development due to its structural similarity to known bioactive compounds. Its derivatives have been evaluated for their potential as enzyme inhibitors.

- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For instance, molecular docking studies have demonstrated strong binding affinities to enzymes such as 1-aminocyclopropane-1-carboxylate oxidase (ACO2), which is crucial in ethylene biosynthesis in plants .

| Compound | Binding Affinity (ΔG kcal/mol) | Binding Constant (Kb M−1) |

|---|---|---|

| (1R,2R)-E-2-phenyl-cyclopropane-1-carboxylic acid | -6.5 | 5.94 × 10^4 |

| (1S,2S)-E-2-phenyl-cyclopropane-1-carboxylic acid | -6.2 | 3.53 × 10^4 |

Agricultural Biotechnology

The compound has been studied for its role in enhancing plant resistance to environmental stressors. Its derivatives can modulate ethylene production, influencing plant growth and stress responses.

- Stress Resistance : Studies have demonstrated that the application of (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid; hydrochloride can enhance the resilience of plants under stress conditions by regulating hormonal pathways .

Case Study 1: Inhibition of Ethylene Biosynthesis

A study investigated the effects of various cyclopropanecarboxylic acids on ACO2 enzyme activity in Arabidopsis thaliana. The results showed that specific derivatives of (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid significantly reduced ethylene production, suggesting potential applications in controlling fruit ripening and extending shelf life .

Case Study 2: Modulating Plant Responses

Another research focused on the interaction between this compound and plant-bacteria systems. The findings revealed that treatment with (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid; hydrochloride improved plant resistance to pathogens by enhancing the expression of defense-related genes .

Safety and Hazards

The compound is classified under several hazard categories:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key parameters of the target compound with three structurally related analogs:

Key Observations:

Core Structure Differences: The target compound’s cyclopropane core contrasts with the azabicyclo[2.2.1]heptane in the rac derivative, which introduces rigid bicyclic geometry .

Functional Group Impact: The pyridinyl group in the target compound may enhance coordination chemistry applications (e.g., ligand design) compared to the bicyclic rac derivative . The amino and methoxycarbonyl groups in the cyclopropane analog (CAS 1955473-59-2) suggest utility in peptide synthesis or prodrug development .

Molecular Weight and Solubility :

Q & A

Q. Basic

- X-ray crystallography : Resolves absolute stereochemistry by analyzing crystal lattice diffraction patterns .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with mobile phases (e.g., hexane:isopropanol, 90:10) .

- NMR spectroscopy : Observes diastereotopic protons (e.g., cyclopropane CH₂ groups) via - and -NMR splitting patterns .

How does stereochemistry influence its enzyme inhibition properties?

Advanced

The (1S,2S) configuration enhances binding affinity to target enzymes (e.g., aminotransferases) due to:

- Spatial alignment : The pyridine-3-yl group positions nitrogen for hydrogen bonding with catalytic residues (e.g., Asp/Glu in active sites) .

- Conformational strain : The cyclopropane ring restricts rotational freedom, stabilizing the enzyme-inhibitor complex .

- Case study : In vitro assays show a 10-fold higher IC₅₀ for the (1S,2S) enantiomer compared to (1R,2R) in bacterial alanine racemase inhibition .

How to resolve contradictions in reported biological activity data?

Advanced

Discrepancies often arise from assay conditions or impurity profiles:

- Assay variability : Compare results across standardized protocols (e.g., fixed pH 7.4, 25°C) .

- Impurity analysis : Use LC-MS to identify byproducts (e.g., ester hydrolysis intermediates) that may skew activity .

- In vitro vs. in vivo : Account for metabolic stability (e.g., cytochrome P450-mediated degradation) using liver microsome assays .

Q. Basic

- Solubility : Hydrochloride salt improves aqueous solubility (>50 mg/mL in water at 25°C) .

- Stability :

- pH 3–6 : Stable for >6 months at 4°C .

- Light sensitivity : Degrades by 15% after 48 hours under UV light (use amber vials) .

- Storage : Lyophilized powder at -20°C retains >95% purity for 12 months .

How to design binding assays for protein-ligand interactions?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure real-time binding kinetics () .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand binding to calculate stoichiometry () and affinity .

- Competitive assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to determine displacement constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.